molecular formula C6H10N2O B12364683 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

Cat. No.: B12364683
M. Wt: 126.16 g/mol
InChI Key: QQBYTWILHSVWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- is a heterocyclic compound featuring a pyrazole ring with a cyclopropyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a diketone under acidic conditions to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction reactions can modify the pyrazole ring, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

  • 3H-Pyrazol-3-one, 5-methyl-1,2-dihydro-
  • 3H-Pyrazol-3-one, 5-phenyl-1,2-dihydro-
  • 3H-Pyrazol-3-one, 5-ethyl-1,2-dihydro-

Comparison: Compared to its analogs, 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- is unique due to the presence of the cyclopropyl group. This group can influence the compound’s reactivity and biological activity, making it a valuable scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-cyclopropylpyrazolidin-3-one

InChI

InChI=1S/C6H10N2O/c9-6-3-5(7-8-6)4-1-2-4/h4-5,7H,1-3H2,(H,8,9)

InChI Key

QQBYTWILHSVWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(=O)NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.